molecular formula C14H20O9 B561767 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose CAS No. 5040-09-5

1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose

Cat. No.: B561767
CAS No.: 5040-09-5
M. Wt: 332.305
InChI Key: TWQVUVQFUFLAHX-OANWKOAXSA-N
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Description

1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose is a carbohydrate derivative that is commonly used in the synthesis of various biochemical compounds. It is characterized by the presence of four acetyl groups attached to the glucose molecule, which enhances its reactivity and stability in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose typically involves the acetylation of 3-deoxy-D-glucopyranose. This process is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various acetylated derivatives, alcohols, and halogenated compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose involves its interaction with various enzymes and receptors in biological systems. The acetyl groups enhance its binding affinity to specific molecular targets, facilitating its role in biochemical reactions. The pathways involved include glycosylation and acetylation processes, which are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose is unique due to the specific positioning of its acetyl groups and the absence of a hydroxyl group at the third carbon position. This structural difference imparts distinct reactivity and stability compared to other acetylated glucose derivatives .

Properties

IUPAC Name

[(2R,3S,5R)-3,5,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-6-13-11(20-8(2)16)5-12(21-9(3)17)14(23-13)22-10(4)18/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQVUVQFUFLAHX-OANWKOAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20722116
Record name 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-ribo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5040-09-5
Record name 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-ribo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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